![molecular formula C11H12FNO B2797566 (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine CAS No. 338401-19-7](/img/structure/B2797566.png)
(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, also known as HX600, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized by a team of researchers at the University of Oxford in 2015 and has since been investigated for its mechanism of action and potential use in treating various diseases.
Applications De Recherche Scientifique
Overview of Hydroxylamine Derivatives
Hydroxylamine and its derivatives, such as (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, have been the subject of scientific research due to their various biological activities. The review by Gross (1985) highlights that hydroxylamine is a product of normal cellular metabolism but also a potent mutagen in vitro. Despite its potential, it has not shown carcinogenic capabilities. Interestingly, it demonstrates carcinostatic activity against certain tumors in animals and can inactivate or inhibit a number of cellular enzymes and some viruses in vitro. Moreover, hydroxylamine is a skin irritant and sensitizer, causing dermatitis and being corrosive to the eyes. Acute and chronic exposures have caused methemoglobinemia and sulfhemoglobinemia (Gross, 1985).
Ethylene Perception and Fruit Ripening
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, a derivative related to the cyclopropyl group, has shown significant effects on ethylene perception and fruit ripening. Watkins (2006) provides an extensive review of 1-MCP's effects, demonstrating its role in improving the maintenance of product quality by inhibiting the ethylene perception in fruits and vegetables. This commercial technology has been adopted rapidly by many apple industries globally, indicating the potential benefits and limitations for its commercialization across various fruits and vegetables (Watkins, 2006).
Isoxazolone Derivatives in Medicinal Chemistry
Laroum et al. (2019) discuss the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, highlighting the significant biological and medicinal properties of isoxazolone derivatives. These derivatives constitute excellent intermediates for the synthesis of numerous heterocycles and undergo several chemical transformations. The research demonstrates a simple and environmentally friendly procedure for preparing heterocycles by multi-component reactions, offering insights into the chemical versatility and potential pharmacological applications of compounds containing cyclopropyl and hydroxylamine groups (Laroum et al., 2019).
Propriétés
IUPAC Name |
(NE)-N-[1-[2-(4-fluorophenyl)cyclopropyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZVLKBPGRAIAO-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


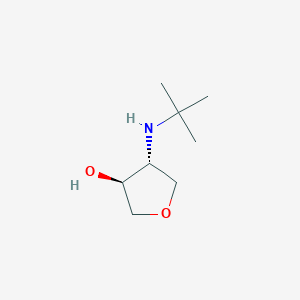
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)
![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)
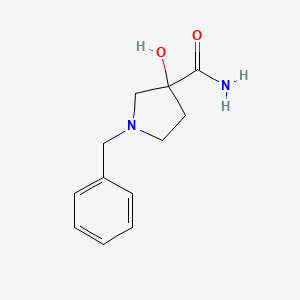
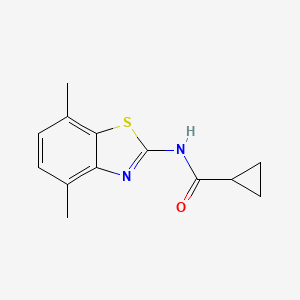
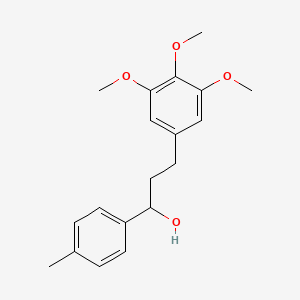
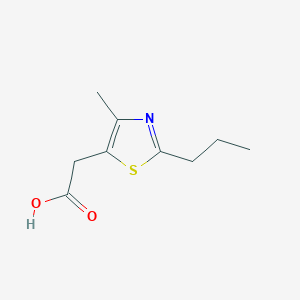

![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)
![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)
![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)